molecular formula C3H3Cl2F3 B1294778 3,3-Dichloro-1,1,1-trifluoropropane CAS No. 460-69-5

3,3-Dichloro-1,1,1-trifluoropropane

Cat. No. B1294778
CAS RN: 460-69-5
M. Wt: 166.95 g/mol
InChI Key: PLTIOZOVDUUXDQ-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1-trifluoropropane is a compound with the molecular formula C3H3Cl2F3 . It has an average mass of 166.957 Da and a monoisotopic mass of 165.956390 Da . It is a colorless, odorless, nonflammable liquid .


Molecular Structure Analysis

The molecular structure of this compound has been characterized both experimentally and theoretically . The theoretical calculations show the existence of two conformers, with the gauche (G) and trans (T) orientation around the HCCC dihedral angle .


Chemical Reactions Analysis

This compound is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. It undergoes oxidation with strong oxidizing agents and under extremes of temperature .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 75.9±8.0 °C at 760 mmHg, and a vapor pressure of 113.2±0.1 mmHg at 25°C . The enthalpy of vaporization is 30.4±3.0 kJ/mol, and the flash point is -1.9±11.9 °C . The index of refraction is 1.362, and the molar refractivity is 26.1±0.3 cm³ .

Scientific Research Applications

Molecular Structure and Infrared Spectrum

  • Study Focus : The molecular structure and infrared spectrum of 3,3-Dichloro-1,1,1-trifluoropropane, an atmospheric pollutant, were characterized through both experimental and theoretical approaches.
  • Key Findings : Two conformers, gauche (G) and trans (T), were identified, with the G conformer being more stable and the only one identified spectroscopically in cryogenic matrices. This study enhances understanding of its molecular behavior and environmental impact.
  • Source : (Lucena et al., 2008)

NMR Chemical Shift Studies

  • Study Focus : Analysis of this compound using 13C NMR chemical shifts to understand its molecular interactions.
  • Key Findings : The study provided insights into how the molecule's chemical shifts are influenced by the electronegativity and magnetic anisotropy of neighboring atoms.
  • Source : (Tanuma et al., 1997)

Synthesis and Stereoselectivity in Organic Chemistry

  • Study Focus : Utilization of this compound in the stereoselective synthesis of oxiranes and alkenes.
  • Key Findings : The compound's reactivity with organolithium reagents allows for the creation of structurally complex and stereochemically significant molecules.
  • Source : (Shimizu et al., 2003)

Cyclopropene Chemistry

  • Study Focus : Exploring the reaction of this compound with other chemical entities in cyclopropene chemistry.
  • Key Findings : This research expands the understanding of cyclopropene reactions, leading to the synthesis of various novel compounds.
  • Source : (Birchall et al., 1981)

Environmental Fate and Degradation

  • Study Focus : Investigating the degradation pathways and environmental fate of related fluorocarbons, providing context for the environmental impact of this compound.
  • Key Findings : This research highlights the recalcitrance of certain fluorocarbons in the environment and potential transformation pathways.
  • Source : (Im et al., 2014)

Safety and Hazards

3,3-Dichloro-1,1,1-trifluoropropane is poisonous by inhalation . It emits toxic fumes of chlorine and fluorine when heated to decomposition .

properties

IUPAC Name

3,3-dichloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2F3/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTIOZOVDUUXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196684
Record name HCFC 243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

460-69-5
Record name 3,3-Dichloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC 243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HCFC 243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What are the stable conformations of 3,3-Dichloro-1,1,1-trifluoropropane and how were they determined?

A1: The research identified two possible conformers for this compound, categorized as gauche (G) and trans (T) based on the orientation around the H-C-C-C dihedral angle. Theoretical calculations revealed that the gauche (G) conformer exhibits significantly greater stability than the trans (T) form, with an energy difference exceeding 10 kJ/mol. []

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